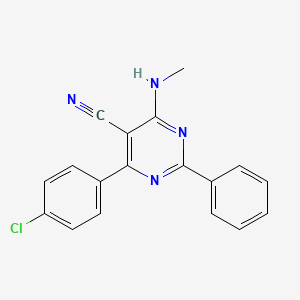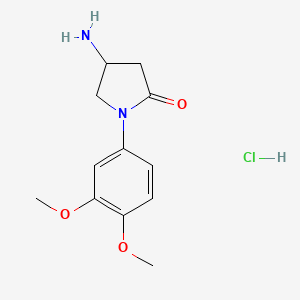![molecular formula C18H21ClN4O2 B2483455 4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2126632-60-6](/img/structure/B2483455.png)
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound that features a unique combination of indazole, piperidine, and azetidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the indazole core. The indazole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the azetidinone ring via a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The piperidine and azetidinone rings contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 5-Chloro-1H-indazole-3-carboxamide
- 1-(5-Chloro-1H-indazol-3-yl)piperidine
- 3,3-Dimethylazetidin-2-one derivatives
Uniqueness
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
4-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-18(2)15(20-17(18)25)10-5-7-23(8-6-10)16(24)14-12-9-11(19)3-4-13(12)21-22-14/h3-4,9-10,15H,5-8H2,1-2H3,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNIODVEJWPILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=NNC4=C3C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)

![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)
![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)




